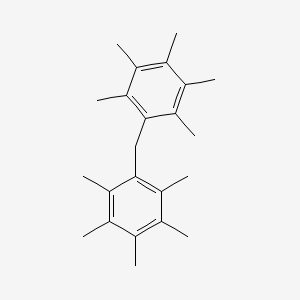
1H-imidazole;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1H-imidazole;2,4,6-trinitrophenol typically involves the reaction of imidazole with trinitrophenol under controlled conditions. One common method is the direct nitration of imidazole using a mixture of nitric acid and sulfuric acid to introduce the nitro groups. The reaction is carried out at low temperatures to prevent decomposition and to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters such as temperature, concentration, and reaction time to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality compounds .
Chemical Reactions Analysis
Types of Reactions
1H-imidazole;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form more reactive species.
Reduction: The nitro groups can be reduced to amino groups under specific conditions.
Substitution: The hydrogen atoms on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: Halogenating agents or alkylating agents under mild conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro groups can yield amino derivatives, while substitution reactions can introduce various functional groups onto the imidazole ring .
Scientific Research Applications
1H-imidazole;2,4,6-trinitrophenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, explosives, and dyes.
Mechanism of Action
The mechanism of action of 1H-imidazole;2,4,6-trinitrophenol involves its interaction with specific molecular targets and pathways. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that can interact with cellular components. The imidazole ring can also participate in hydrogen bonding and coordination with metal ions, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A simpler analog without the nitro groups, widely used in pharmaceuticals and as a ligand in coordination chemistry.
2,4,6-trinitrophenol (picric acid): Known for its explosive properties and use in the synthesis of dyes and other chemicals.
Benzimidazole: Contains a fused benzene and imidazole ring, used in various medicinal applications.
Uniqueness
1H-imidazole;2,4,6-trinitrophenol is unique due to the combination of the imidazole ring and the highly electron-withdrawing nitro groups.
Properties
CAS No. |
6011-29-6 |
|---|---|
Molecular Formula |
C9H7N5O7 |
Molecular Weight |
297.18 g/mol |
IUPAC Name |
1H-imidazole;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C3H4N2/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-2-5-3-4-1/h1-2,10H;1-3H,(H,4,5) |
InChI Key |
HFADRRPFHLKSGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=CN1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



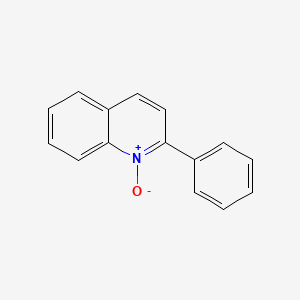
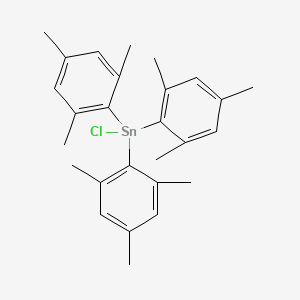

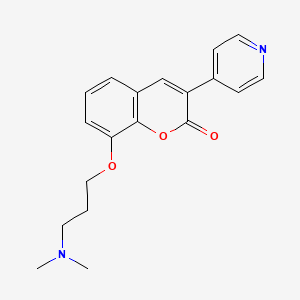

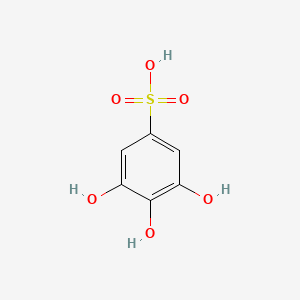
![Methoxy({[(trichloromethyl)disulfanyl]carbothioyl}oxy)ethane](/img/structure/B14739421.png)
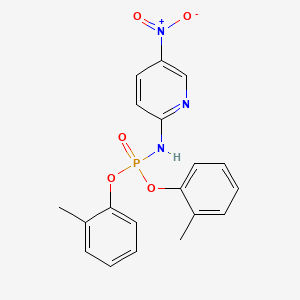
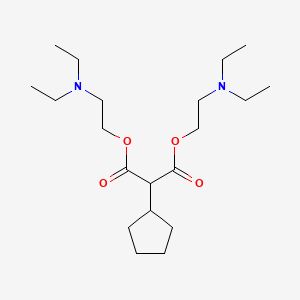
![2-Cyclohexyl-6-[(dimethylamino)methyl]-4-(octan-2-yl)phenol](/img/structure/B14739441.png)


